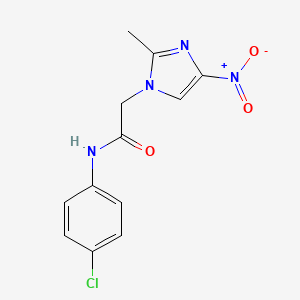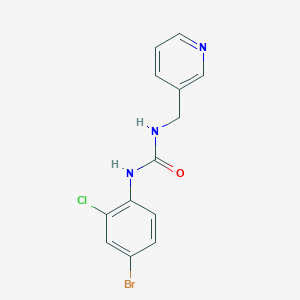![molecular formula C17H16N2O2 B5858629 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone, also known as PD153035, is a synthetic organic compound with a molecular formula of C18H15N3O2. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a transmembrane receptor that plays a crucial role in cell signaling and proliferation. PD153035 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Mechanism of Action
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone inhibits the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It also inhibits the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have minimal effects on normal cells, indicating its potential as a selective cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity for the EGFR tyrosine kinase. This allows for the specific inhibition of cancer cell growth without affecting normal cells. However, one limitation of using 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
1. Development of more potent and selective EGFR inhibitors
2. Investigation of the potential use of 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone in combination with other cancer therapies
3. Exploration of the role of EGFR signaling in the development of drug resistance in cancer cells
4. Investigation of the potential use of 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases
5. Development of more efficient synthesis methods for 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone and other EGFR inhibitors.
Synthesis Methods
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 2-chloro-4,5-diaminopyrimidine to form the quinazolinone ring system. The final step involves the selective alkylation of the nitrogen atom in the quinazolinone ring with ethyl iodide to form 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone.
Scientific Research Applications
3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
3-[2-(2-methylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-6-2-5-9-16(13)21-11-10-19-12-18-15-8-4-3-7-14(15)17(19)20/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXFNVIQASKQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methylphenoxy)ethyl]quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5858592.png)

![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)



